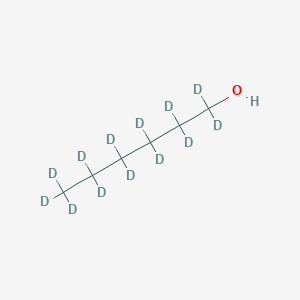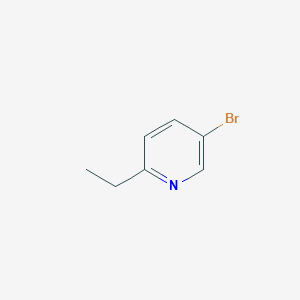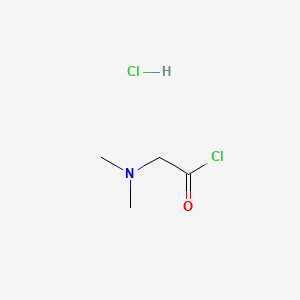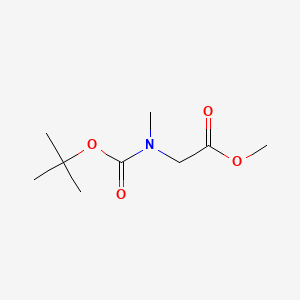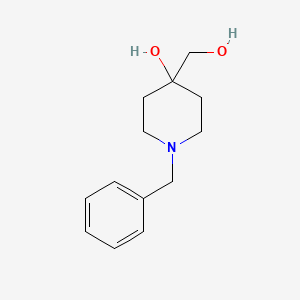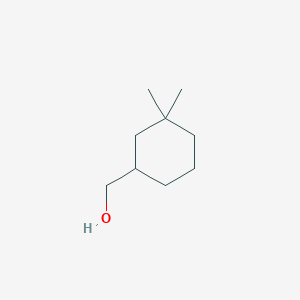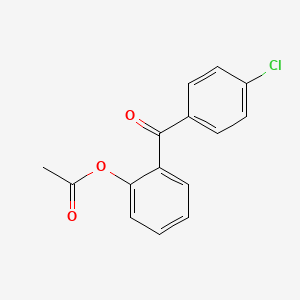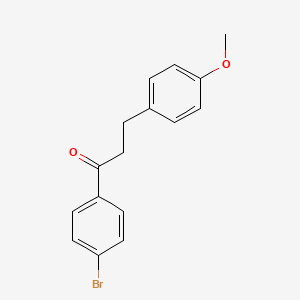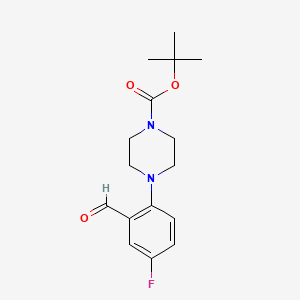
Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound is structurally related to various other piperazine derivatives that have been synthesized and characterized for their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, nucleophilic substitution reactions, and other organic synthesis techniques. For instance, a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was obtained via amination of 4-iodo-2-methyl-6-nitroaniline using a copper catalyst . These methods highlight the versatility of synthetic approaches in creating piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which provided insights into its pharmacologically useful core . Single crystal X-ray diffraction data are crucial for determining the precise molecular geometry and confirming the identity of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of functional groups that are reactive. The presence of a formyl group, for example, can lead to further functionalization through reactions such as reductive amination or condensation with nucleophiles. The specific chemical reactions that tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate can undergo have not been detailed in the provided papers, but it can be inferred that similar reactivity patterns would apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystalline form, melting point, solubility, and stability are some of the physical properties that are determined during the characterization process. The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for example, crystallized in the monoclinic crystal system and exhibited weak intermolecular interactions and aromatic π–π stacking interactions in its structure . These properties are essential for understanding the behavior of the compound in different environments and for its formulation in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Structural Analysis Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. The compounds are often synthesized through condensation reactions or other synthetic pathways involving nucleophilic substitution reactions. For instance, Sanjeevarayappa et al. (2015) and Kulkarni et al. (2016) explored the synthesis and characterization of similar derivatives, emphasizing their structural confirmation through various spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis, along with single crystal XRD data for precise structural elucidation. These studies highlight the compound's crystallization in specific crystal systems and the presence of intermolecular interactions that contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Pharmacological and Biological Applications The compound and its derivatives are explored for various biological and pharmacological applications. However, it's important to note that the focus is on the scientific applications, not on drug use, dosage, or side effects. For example, the compound synthesized by Sanjeevarayappa et al. was screened for in vitro antibacterial and anthelmintic activity, exhibiting moderate activity in specific tests. This indicates its potential in developing treatments or interventions in the medical and veterinary fields (Sanjeevarayappa et al., 2015).
Material Science and Chemical Properties
Corrosion Inhibition Properties In the field of material science, Praveen et al. (2021) investigated the compound's efficacy as a corrosion inhibitor for carbon steel in corrosive environments. Their research demonstrated the compound's potential in protecting metal surfaces, indicating its application in industrial settings to prolong the lifespan of metal-based structures (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLHUZVZHDBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470544 |
Source


|
| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
CAS RN |
697305-53-6 |
Source


|
| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

